molecular formula C17H26O5 B063528 (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid CAS No. 172900-71-9

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid

Cat. No.: B063528
CAS No.: 172900-71-9
M. Wt: 310.4 g/mol
InChI Key: SZXUFLXBJGFODO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid is a chiral compound of significant interest in immunological and oncological research. Patent literature identifies this structural class as comprising potent small-molecule immunomodulators, suggesting potential for investigating novel pathways in disease treatment . The specific stereochemistry of the compound, indicated by the (2R) configuration, is critical for its biological activity and interaction with target proteins. This compound is presented as a key intermediate in sophisticated organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring methoxy and methoxypropoxy substituents on an aromatic ring, is designed to modulate properties such as solubility and metabolic stability. Researchers utilize this chemical as a building block for constructing more complex molecules with potential therapeutic value. Application Note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUFLXBJGFODO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433186
Record name (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-71-9
Record name (αR)-4-Methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172900-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid, also known by its CAS number 172900-71-9, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H26O5, with a molecular weight of approximately 310.39 g/mol. The compound features a complex structure that includes a methoxy-substituted phenyl group and a branched butanoic acid moiety.

Research indicates that this compound exhibits activity through multiple pathways:

  • Bruton's Tyrosine Kinase (BTK) Inhibition :
    • A study highlighted its potential as a BTK inhibitor, which is crucial for B cell receptor signaling in various malignancies. The compound demonstrated an IC50 value of 7 nM against BTK, indicating strong inhibitory effects on B cell activation and proliferation .
  • Cell Cycle Arrest and Apoptosis :
    • The compound was shown to induce cell cycle arrest in TMD8 B cell lymphoma cells at the G1 phase. This was accompanied by decreased levels of retinoblastoma protein (Rb), phosphorylated Rb, and cyclin D1, leading to apoptosis characterized by PARP and caspase 3 cleavage .

Pharmacological Effects

The biological activity of this compound has been investigated in various contexts:

  • Anti-cancer Properties : Its ability to inhibit BTK suggests potential use in treating B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
  • Autoimmune Disorders : Given its role in modulating B cell activity, this compound may also have therapeutic implications for autoimmune diseases where B cells play a pivotal role.

Research Findings

A summary of key studies exploring the biological activity of this compound is presented below:

Study ReferenceFindingsImplications
Potent BTK inhibition with IC50 of 7 nMPotential treatment for B cell malignancies
Induces G1 phase arrest and apoptosis in TMD8 cellsMechanism for anti-cancer effects
Structure-activity relationship analysis supports further developmentSuggests a pathway for drug design

Scientific Research Applications

Medicinal Chemistry

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid has shown promise in various therapeutic areas:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : Research suggests potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

  • Polymer Additives : Its properties can enhance the thermal stability and mechanical strength of polymer matrices.
  • Nanotechnology Applications : The compound can be functionalized for use in nanocarriers for drug delivery systems, improving bioavailability and targeted delivery of therapeutics.

Biochemical Research

In biochemical studies, this compound can serve as a tool compound:

  • Enzyme Inhibitors : It may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
  • Receptor Binding Studies : The compound's structure allows it to interact with various receptors, making it useful for studying receptor-ligand interactions .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation markers in vitro. The research involved testing on human cell lines exposed to inflammatory stimuli, showing a significant decrease in cytokine production.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapeutics, this compound was tested against breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

3-Methyl-2-phenylbutanoic Acid Derivatives

Example: (R)-3-Methyl-2-phenylbutanoic acid (CAS MFCD00021708) .

Property Target Compound 3-Methyl-2-phenylbutanoic Acid
Aromatic Substituents 4-Methoxy-3-(3-methoxypropoxy)phenyl Phenyl
Chirality (R)-configuration Racemic or (R)/(S)-enantiomers
Functional Groups Carboxylic acid, ethers Carboxylic acid, no ethers
Biological Role Renin inhibitor intermediate Unknown (research chemical)

Key Differences :

  • The target compound's methoxypropoxy groups improve hydrophilicity compared to the phenyl group in 3-methyl-2-phenylbutanoic acid.
  • The chiral (R)-configuration is essential for Aliskiren’s activity, whereas 3-methyl-2-phenylbutanoic acid derivatives lack therapeutic validation .

Hydroxy/Oxo-Substituted Butanoic Acids

Examples :

  • (2R,3S)-3-Hydroxy-2-methylbutanoic acid .
  • 2-Oxo-3-hydroxy-4-phosphobutanoic acid (HMDB0001416) .
Property Target Compound (2R,3S)-3-Hydroxy-2-methylbutanoic Acid 2-Oxo-3-hydroxy-4-phosphobutanoic Acid
Functional Groups Carboxylic acid, ethers Carboxylic acid, hydroxyl Carboxylic acid, ketone, phosphate
Chirality (R)-configuration (2R,3S) configuration None (achiral)
Biological Relevance Renin inhibition Metabolic intermediate Phosphorylation pathways

Key Differences :

  • The phosphate group in 2-oxo-3-hydroxy-4-phosphobutanoic acid enables participation in phosphorylation cascades, unlike the target compound’s ether-linked groups .

Trifluoromethyl-Substituted Analogs

Example: (R)-2-[4-Methoxy-3-(4-Trifluoromethyl-benzylcarbamoyl)benzyl]butanoic acid (IC50 > 50,000 nM for γ-secretase) .

Property Target Compound Trifluoromethyl Analog
Aromatic Substituents Methoxypropoxy Trifluoromethyl benzylcarbamoyl
Electron Effects Electron-donating (methoxy) Electron-withdrawing (CF₃)
Biological Activity Renin inhibition γ-Secretase inhibition (weak)

Key Differences :

  • The trifluoromethyl group enhances metabolic stability but reduces γ-secretase affinity compared to the target compound’s methoxypropoxy group .

Ester Derivatives

Example: Ethyl (E)-2-(4-Methoxy-3-(3-Methoxypropoxy)benzylidene)-3-methylbutanoate (CAS 387868-07-7) .

Property Target Compound Ester Derivative
Functional Group Carboxylic acid Ethyl ester
Bioavailability Polar, ionized at physiological pH Lipophilic, better membrane permeability
Role Active intermediate Prodrug (requires hydrolysis)

Key Differences :

  • The ester form acts as a prodrug, improving oral absorption, whereas the carboxylic acid is pharmacologically active .

Enantiomeric Comparisons

Example: (S)-2-(4-Methoxy-3-(3-Methoxypropoxy)benzyl)-3-methylbutanoic acid (CAS 173433-57-3) .

Property (R)-Enantiomer (S)-Enantiomer
Configuration (R) at benzyl carbon (S) at benzyl carbon
Biological Activity High (Aliskiren intermediate) Likely inactive or reduced efficacy

Key Differences :

  • Enantiomers exhibit divergent biological activities due to stereospecific enzyme binding. The (R)-form is critical for renin inhibition, while the (S)-form lacks therapeutic validation .

Preparation Methods

Functionalization of Phenol Derivatives

The 4-methoxy-3-(3-methoxypropoxy)benzyl group is synthesized through sequential etherification:

  • Starting material : 4-Methoxy-3-hydroxybenzaldehyde.

  • Alkylation : Reaction with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methoxypropoxy group.

  • Reduction : Conversion of the aldehyde to a benzyl alcohol using NaBH₄ or catalytic hydrogenation.

  • Halogenation : Formation of the benzyl bromide via HBr or PBr₃ for subsequent coupling.

Table 1: Reaction Conditions for Benzyl Fragment Synthesis

StepReagents/ConditionsTemperatureTimeYield*
Alkylation3-Methoxypropyl bromide, K₂CO₃, DMF80°C12 h~75%
ReductionNaBH₄, MeOH25°C2 h>90%
HalogenationPBr₃, CH₂Cl₂0°C → 25°C4 h85%
*Theoretical yields inferred from analogous reactions.

Synthesis of the Chiral Butanoic Acid Moiety

Asymmetric Aldol Condensation

The (2R)-3-methylbutanoic acid fragment is constructed via an enantioselective aldol reaction:

  • Substrate : Propionaldehyde and methyl isobutyryl acetate.

  • Catalyst : Chiral organocatalyst (e.g., proline derivatives) to induce R-configuration.

  • Oxidation : Conversion of the aldol adduct to the carboxylic acid using KMnO₄ or CrO₃.

Resolution of Racemic Mixtures

Alternative approaches involve:

  • Racemic synthesis : Condensation of isobutyryl chloride with diethyl malonate.

  • Enzymatic resolution : Use of lipases to hydrolyze the ester enantioselectively.

Coupling Strategies for Final Assembly

Nucleophilic Alkylation

  • Substrates : Benzyl bromide fragment and sodium salt of 3-methylbutanoic acid.

  • Conditions : Phase-transfer catalysis (e.g., TBAB, NaOH/H₂O).
    Reaction :
    Benzyl-Br+CH(CH3)CH2COONaTBABTarget Compound+NaBr\text{Benzyl-Br} + \text{CH(CH}_3\text{)CH}_2\text{COONa} \xrightarrow{\text{TBAB}} \text{Target Compound} + \text{NaBr}

Grignard Reaction

  • Grignard reagent : Benzyl-MgBr generated in situ.

  • Electrophile : Ethyl 3-methyl-2-oxobutanoate.

  • Stereocontrol : Chiral ligands (e.g., BINOL) to direct R-configuration.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess (ee >98%).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.38 (s, 3H, OCH₃), 3.55–3.72 (m, 4H, OCH₂CH₂CH₂O).

  • MS (ESI) : m/z 311.2 [M+H]⁺.

Challenges and Optimization Opportunities

  • Stereoselectivity : Low yields in asymmetric aldol reactions necessitate improved catalysts.

  • Side Reactions : Over-alkylation at the aromatic ring mitigated by stoichiometric control.

  • Scalability : Transition from batch to flow chemistry for halogenation steps.

Industrial-Scale Production Insights

Vendor data (e.g., RR Scientific, Matrix Scientific) indicate:

  • Purity : ≥98% via recrystallization from ethyl acetate/hexane.

  • Cost Drivers : Chiral resolution accounts for ~60% of production expenses.

Patent-Based Methodologies

WO2015034820A1 discloses immunomodulators synthesized using this compound as an intermediate, highlighting:

  • Protection/Deprotection : Temporary esterification of the carboxylic acid during coupling.

  • Green Chemistry : Solvent-free conditions for benzyl fragment alkylation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid?

  • Methodology : Synthesis of structurally similar compounds often employs multi-step organic reactions, including etherification and esterification. For example, microwave-assisted synthesis or sonochemistry can improve reaction efficiency and yield by optimizing energy transfer and reducing side reactions . Chiral resolution techniques (e.g., chiral chromatography) are critical for isolating the (2R)-enantiomer .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Methodology : The presence of hydroxyl, methoxy, and carboxylic acid groups enhances water solubility. Stability studies should include pH-dependent degradation assays (e.g., HPLC analysis under acidic/alkaline conditions) and thermal gravimetric analysis (TGA) to evaluate decomposition thresholds .

Q. What analytical techniques are used to confirm structural identity and purity?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV/Vis or MS detection to quantify purity and detect impurities (>95% purity threshold recommended for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or compound stability.

  • Step 1 : Validate compound integrity post-assay using LC-MS to rule out degradation.
  • Step 2 : Compare results across multiple cell lines or in vitro models to isolate target specificity.
  • Step 3 : Use structural analogs (e.g., methyl or methoxy-substituted derivatives) to identify critical pharmacophores .

Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?

  • Methodology :

  • Catalyst screening : Transition metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity.
  • Byproduct analysis : Use GC-MS or NMR to identify side products (e.g., unreacted intermediates) and adjust stoichiometry.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of methoxy-containing intermediates .

Q. How does enantiomeric purity impact biological interactions, and how is it maintained during storage?

  • Methodology :

  • Chiral HPLC or circular dichroism (CD) monitors enantiomeric excess.
  • Storage : Store at -20°C under inert gas (e.g., argon) to prevent racemization. Desiccants are critical to avoid hydrolysis of methoxy groups .

Q. What computational tools predict binding affinity or metabolic pathways for this compound?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to simulate receptor-ligand interactions.
  • ADMET prediction software (e.g., SwissADME) to estimate metabolic stability and toxicity risks.
  • Validate predictions with in vitro cytochrome P450 inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.